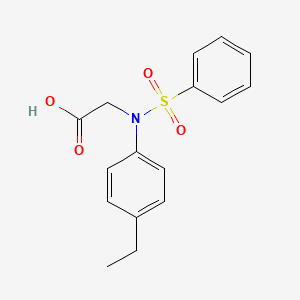

![molecular formula C14H12O4S B2371498 2-[(Benzenesulfonyl)methyl]benzoic acid CAS No. 300396-14-9](/img/structure/B2371498.png)

2-[(Benzenesulfonyl)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for 2-[(Benzenesulfonyl)methyl]benzoic acid is 1S/C14H12O4S/c15-14(16)13-9-5-4-6-11(13)10-19(17,18)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) .Chemical Reactions Analysis

Benzenesulfonic acid, a related compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters. The sulfonation is reversed above 220°C .Physical and Chemical Properties Analysis

The melting point of this compound is 154-155°C .Scientific Research Applications

Catalytic and Synthetic Applications

2-[(Benzenesulfonyl)methyl]benzoic acid and its derivatives have various applications in catalysis and synthetic chemistry. For instance, they can be used in oxidative cross-coupling reactions. Miura et al. (1998) demonstrated that N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters to produce 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives in high yields using a palladium-copper catalyst system (Miura et al., 1998). Similarly, Paquette and Tae (1996) explored the spontaneous intramolecular cyclization of 2-(benzenesulfonyl) substituted tetrahydropyrans, demonstrating the utility of these compounds in the formation of spirocyclic centers (Paquette & Tae, 1996).

Analytical Chemistry

In analytical chemistry, derivatives of this compound are used in methods like gas chromatography. Pan et al. (2005) developed a pyrolytic methylation technique using tetramethylammonium hydroxide (TMAH) for determining benzoic acid in soft drinks by gas chromatography without special pretreatment procedures (Pan et al., 2005).

Environmental and Plant Sciences

In environmental science and plant growth studies, benzoic acid, a related compound, is investigated for its effects. Senaratna et al. (2004) found that benzoic acid and its derivatives can induce multiple stress tolerance in plants (Senaratna et al., 2004). In another study, Muthuraman et al. (2009) explored the use of benzoic acid for the extraction and recovery of methylene blue from industrial wastewater, highlighting its potential in environmental applications (Muthuraman et al., 2009).

Polymer Science

In the field of polymer science, benzoic acid and its derivatives are used as dopants. Amarnath and Palaniappan (2005) reported on using benzoic acid and substituted benzoic acids as dopants for polyaniline, significantly affecting the properties of the polymer (Amarnath & Palaniappan, 2005).

Pharmaceutical and Material Science

In pharmaceutical research and material science, benzoic acid is used as a model compound for drug substances and in the design of various processes. Reschke et al. (2016) used benzoic acid and chlorobenzoic acids to study phase equilibria important for the stability and solubility of drug substances (Reschke et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

2-(benzenesulfonylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c15-14(16)13-9-5-4-6-11(13)10-19(17,18)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZRMILCNUTXDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2371416.png)

![7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2371420.png)

![Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2371429.png)

![Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2371430.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371433.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2371436.png)

![N-(1-cyanocyclobutyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]-N-methylpropanamide](/img/structure/B2371437.png)